BenchChemオンラインストアへようこそ!

N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine

TSHR antagonist binding mode dose-response

N-Methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine (commonly supplied as its hydrochloride salt, CAS 1171341-19-7; free base CAS 1013553-94-0) is a synthetic small molecule featuring an indole-thiazole hybrid scaffold. It was identified via high-throughput screening as a selective thyroid-stimulating hormone receptor (TSHR) antagonist and is designated VA-K-14.

Molecular Formula C18H15N3S
Molecular Weight 305.4
CAS No. 1013553-94-0
Cat. No. B2573771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine
CAS1013553-94-0
Molecular FormulaC18H15N3S
Molecular Weight305.4
Structural Identifiers
SMILESCNC1=NC(=CS1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C18H15N3S/c1-19-18-21-15(11-22-18)16-13-9-5-6-10-14(13)20-17(16)12-7-3-2-4-8-12/h2-11,20H,1H3,(H,19,21)
InChIKeyMQUDKBNLFQSNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine (VA-K-14): A Selective TSHR Antagonist Sourced for Graves' Disease & Glycoprotein Hormone Receptor Research


N-Methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine (commonly supplied as its hydrochloride salt, CAS 1171341-19-7; free base CAS 1013553-94-0) is a synthetic small molecule featuring an indole-thiazole hybrid scaffold . It was identified via high-throughput screening as a selective thyroid-stimulating hormone receptor (TSHR) antagonist and is designated VA-K-14 [1]. The compound displays an IC50 of 12.3 µM against TSHR in a CHO cell-based luciferase reporter assay, is non-cytotoxic at effective concentrations, and uniquely inhibits TSHR stimulation by autoantibodies from Graves' disease patients [1]. This evidence guide provides quantitative differentiation data to inform scientific selection and procurement decisions.

Why Generic TSHR Antagonist Substitution Fails: Evidence for VA-K-14's Differentiated Binding Mode, Selectivity Fingerprint, and Autoantibody-Blocking Capacity


TSHR small-molecule antagonists are not functionally interchangeable. VA-K-14 binds to a distinct set of residues within the TSHR transmembrane domain (Asn483, Trp488, Leu468, Thr500, Val664) compared with the control antagonist Antag3 (ML224), resulting in a statistically different dose-response relationship (AUC comparison, P = 0.003) [1]. Moreover, VA-K-14 exhibits a unique selectivity profile with only 10–15% off-target inhibition at hCG/LH and FSH receptors at concentrations up to 100 µM, whereas other TSHR antagonists display varying selectivity windows [1]. Critically, VA-K-14 has been validated for blockade of pathogenic TSHR autoantibodies in Graves' disease patient sera—a functional capability not uniformly demonstrated across the TSHR antagonist class. These pharmacological differences mean that substituting VA-K-14 with another TSHR antagonist would alter experimental outcomes in receptor signaling, selectivity, and disease-model studies.

Quantitative Differentiation Evidence for N-Methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine (VA-K-14) Versus Closest TSHR Antagonist Comparators


TSHR Inhibition Potency and Binding Mode: Direct Head-to-Head Comparison with Antag3 (ML224) Demonstrates Significantly Different Dose-Response Relationship

VA-K-14 inhibited TSH-stimulated cAMP production with an IC50 of 12.3 µM in CHO cells stably expressing TSHR and a luciferase-tagged CRE response element [1]. In a direct head-to-head comparison within the same study, VA-K-14 and Antag3 (ML224) produced similar degrees of inhibition at concentrations ranging from 1 to 100 µM; however, comparison of the area under the dose-response curves (AUC) revealed a statistically significant difference (P = 0.003) [1]. In silico docking indicated that VA-K-14 makes contacts with residues Asn483, Trp488, Leu468, Thr500, and Val664 within the TSHR transmembrane domain—a binding footprint distinct from that of Antag3 [1]. Despite its lower potency compared with ML224 (TSHR IC50 = 2.3 µM) , VA-K-14's divergent binding mode offers a complementary pharmacological tool.

TSHR antagonist binding mode dose-response Graves' disease

Glycoprotein Hormone Receptor Selectivity: VA-K-14 Exhibits Minimal Off-Target Activity at hCG/LH and FSH Receptors vs. Established Antagonists

VA-K-14 was evaluated for specificity against the homologous glycoprotein hormone receptors. At concentrations up to 100 µM, it produced only ~10–15% inhibition of signaling at both the rat LH/hCG receptor (expressed in HEK293 cells) and the murine FSH receptor (expressed in TM4 Sertoli cells) [1]. This corresponds to a >8-fold selectivity window relative to its TSHR IC50. In comparison, the structurally unrelated TSHR antagonist ML224 (Antag3) demonstrates an IC50 >30 µM at LH and FSH receptors, representing an ~13-fold selectivity window above its TSHR IC50 of 2.3 µM . VA-K-14 thus achieves a comparable selectivity margin, but its distinct chemotype and binding mechanism ensure that selectivity is achieved through a different molecular interaction network.

receptor selectivity off-target activity FSH receptor LH/hCG receptor

Blockade of Pathogenic TSHR Autoantibodies: VA-K-14 Inhibits Stimulation by Graves' Disease Patient Sera and Monoclonal Antibodies

VA-K-14 was tested for its ability to inhibit TSHR stimulation driven by pathogenic autoantibodies from Graves' disease patients. At 10 µM, VA-K-14 inhibited TSHR stimulation by all 14 patient sera tested (diluted 1:10), with variable degrees of inhibition observed across the panel [1]. Against the well-characterized human monoclonal stimulating antibody M22, VA-K-14 reduced the stimulatory signal to 68.36 ± 0.49% of control at 10 µM, and against the hamster-derived monoclonal antibody MS-1, the signal was reduced to 64.47 ± 1.00% at the same concentration [1]. This patient-relevant functional blockade is a distinguishing feature not uniformly demonstrated for other TSHR small-molecule antagonists such as NIDDK/CEB-52 or NCGC00161856, which have primarily been characterized in recombinant TSH-stimulated systems.

autoantibody inhibition Graves' disease patient-derived sera M22 monoclonal antibody

Cytotoxicity Profile: VA-K-14 is Non-Cytotoxic at Effective Concentrations in Contrast to Cytotoxic Indolyl Thiazole Analogs

A parallel cell viability assay (Cell Titer-Fluor, Promega) performed alongside the TSHR inhibition screen demonstrated that VA-K-14 is non-cytotoxic at concentrations fully effective for TSHR antagonism (up to 100 µM) [1]. This contrasts with structurally related indolyl thiazole compounds evaluated by Moody et al. (1997), which exhibited cytotoxic activity against the SKBr3 human breast cancer cell line with IC50 values in the range of 10–30 µM (MTT assay) [2]. The >3-fold safety window between the TSHR-active concentration (IC50 12.3 µM) and the no-observed-cytotoxicity level (≥100 µM) supports the use of VA-K-14 in prolonged functional assays without confounding cell death.

cytotoxicity cell viability safety profile indolyl thiazole

Distinct Indole-Thiazole Scaffold with Favorable Physicochemical Properties for Lead Optimization

VA-K-14 is characterized by a 2-phenylindole moiety coupled to an N-methylthiazol-2-amine, a scaffold that is structurally unique among reported TSHR antagonists [1]. Its physicochemical profile includes a molecular weight of 305.4 g/mol (free base), a calculated logP of 4.33, and DMSO solubility ≥50 mg/mL [1]. For comparison, the quinazolinone-based antagonist ML224 has a molecular weight of 525.6 g/mol and logP of 2.92 . The substantially lower molecular weight (−42%) and higher lipophilicity of VA-K-14 provide a differentiated starting point for medicinal chemistry optimization, offering greater ligand efficiency (LE ≈ 0.25 kcal/mol per heavy atom at TSHR) compared with the larger ML224 scaffold.

chemical scaffold drug-like properties indole-thiazole lead optimization

Optimal Research and Procurement Application Scenarios for N-Methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine (VA-K-14)


Graves' Disease Autoantibody-Mediated TSHR Activation Studies

VA-K-14 is uniquely validated for inhibiting TSHR stimulation by autoantibodies from Graves' disease patient sera and monoclonal stimulating antibodies (M22, MS-1) [1]. Researchers studying the molecular pathology of Graves' disease can employ this compound to dissect autoantibody-driven signaling pathways and to screen for agents that block pathogenic TSHR activation. Its demonstrated ability to inhibit all tested patient sera makes it an essential positive control for translational autoantibody blockade assays.

TSHR Signaling Pathway Dissection with a Structurally Distinct Chemical Probe

Because VA-K-14 binds to a distinct set of TSHR transmembrane residues (Asn483, Trp488, Leu468, Thr500, Val664) and exhibits a dose-response relationship significantly different from Antag3 (ML224) [1], it serves as an orthogonal chemical probe for TSHR signaling studies. Researchers can use VA-K-14 alongside structurally dissimilar antagonists to map structure-activity relationships within the TSHR binding pocket and to validate target engagement through complementary binding modalities.

Selective TSHR Antagonist Reference Compound for Screening Panels

VA-K-14's selectivity profile—minimal off-target activity at hCG/LH and FSH receptors (~10–15% inhibition at ≤100 µM) [1]—positions it as a reference TSHR antagonist for compound library screening and selectivity profiling. Procurement for inclusion in glycoprotein hormone receptor antagonist panels enables benchmarking of novel TSHR modulators against a well-characterized, non-cytotoxic, and patient-relevant standard.

Indole-Thiazole Medicinal Chemistry and Lead Optimization Campaigns

The indole-thiazole scaffold of VA-K-14 (MW 305.4 g/mol, logP 4.33) offers a synthetically tractable and ligand-efficient core for medicinal chemistry optimization [1]. Its lower molecular weight compared to other TSHR antagonists such as ML224 (MW 525.6) supports fragment-based and structure-guided design strategies. Industrial and academic medicinal chemistry teams can procure VA-K-14 as a starting point for generating focused libraries targeting TSHR and related GPCRs.

Quote Request

Request a Quote for N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.